2-(2-Ethoxyphenoxy)ethyl methanesulfonate
Overview
Description
2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound with the molecular formula C11H16O5S. It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including tamsulosin and its derivatives .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the preparation of tamsulosin , a medication used to treat symptoms of an enlarged prostate .
Mode of Action
As an intermediate in the synthesis of Tamsulosin , it may contribute to the overall pharmacological activity of the final product.
Result of Action
As an intermediate in the synthesis of Tamsulosin , its contribution to the overall therapeutic effect of the final product would be significant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-ethoxyphenoxy)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the reactants and to control the reaction rate . The general reaction scheme is as follows:
- Dissolve 2-(2-ethoxyphenoxy)ethanol in pyridine.
- Cool the solution to 0-5°C.
- Gradually add methanesulfonyl chloride to the cooled solution while stirring.
- Allow the reaction to proceed for 1-2 hours at 0-5°C.
- Quench the reaction by adding the mixture to ice water.
- Filter the resulting solid and dry it to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields the corresponding amine derivative.
Hydrolysis: The major products are 2-(2-ethoxyphenoxy)ethanol and methanesulfonic acid.
Scientific Research Applications
2-(2-Ethoxyphenoxy)ethyl methanesulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceutical synthesis: It is an intermediate in the synthesis of tamsulosin, a medication used to treat benign prostatic hyperplasia (BPH) and its derivatives.
Chemical research: The compound is used as a reagent in various organic synthesis reactions, including nucleophilic substitution and hydrolysis.
Biological studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Comparison with Similar Compounds
2-(2-Ethoxyphenoxy)ethyl methanesulfonate can be compared with other similar compounds, such as:
2-(2-Ethoxyphenoxy)ethyl bromide: Similar in structure but contains a bromide group instead of a methanesulfonate group.
2-(2-Ethoxyphenoxy)ethanol: The precursor to this compound, used in the synthesis of the latter.
Methanesulfonyl chloride: Used as a reagent in the synthesis of this compound.
The uniqueness of this compound lies in its ability to act as an intermediate in the synthesis of pharmaceutical compounds and its versatility in various chemical reactions.
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)ethyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5S/c1-3-14-10-6-4-5-7-11(10)15-8-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQNFXTDRYXEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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